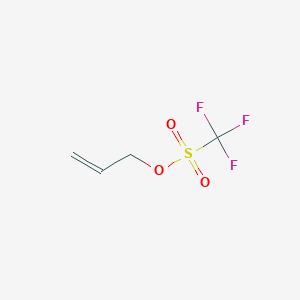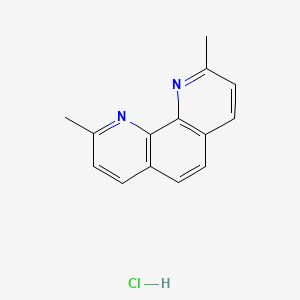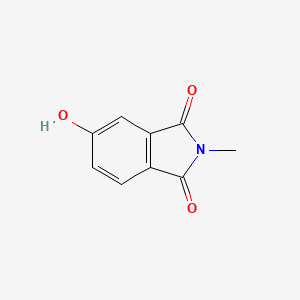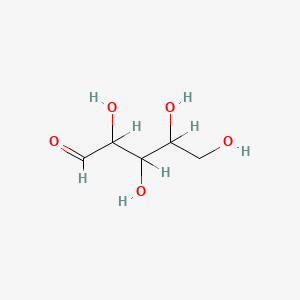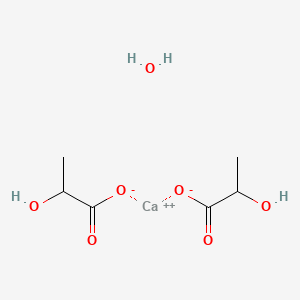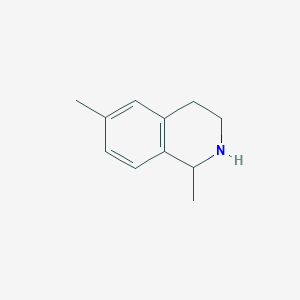
23-(壬基酚氧)-3,6,9,12,15,18,21-七氧三廿三醇
描述
“23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol” is a heterocyclic organic compound . It is related to nonylphenols, which are a family of closely related organic compounds composed of phenol bearing a 9 carbon-tail . Nonylphenols are used in manufacturing antioxidants, lubricating oil additives, laundry and dish detergents, emulsifiers, and solubilizers .
Molecular Structure Analysis
The molecular structure of “23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol” is complex. It has a molecular weight of 652.834140 g/mol and a molecular formula of C31H56O12S . The structure includes a nonylphenol group attached to a long chain of ether groups .科学研究应用
Contraceptive Spermicide
Nonoxynol-9 (N-9) is the active ingredient in all over-the-counter (OTC) spermicidal products available in the U.S. and has been used for pregnancy prevention since the 1950s . It is a chemical detergent that damages sperm cell membranes, killing the cells .
HIV/STI Prevention
The need for a female-controlled method for preventing HIV/STIs led to more than a decade of research on whether N-9 would be an effective vaginal microbicide . However, the World Health Organization (WHO) concluded that N-9 should not be used for HIV/STI prevention .
Solubility Properties
Nonoxynol-5, a variant of Nonoxynol, is soluble in polar organic and aromatic hydrocarbon solvents at room temperature . At low concentrations, it is insoluble in aliphatic hydrocarbon solvents .
Sperm Motility Research
A systematic review and meta-analysis evaluated the spermicidal activity of N-9 on motility . The counted numbers of progressive motile (PR) sperm in cervical mucus and the vanguard sperm penetration distances were analyzed .
Rectal Use
When used rectally, even low doses or infrequent use of N-9 causes damage and likely increases susceptibility to HIV/STIs . The FDA recently proposed a change in labeling for N-9 products to inform consumers that N-9 does not offer protection against HIV/STIs .
Safety Considerations
N-9 has long been considered a safe and effective contraceptive method. It is still considered safe for women at low risk for HIV/STIs who do not use the product more than once a day . However, recent studies indicate that N-9 may potentially damage both vaginal and rectal cells, which could facilitate transmission of HIV/STIs under certain conditions .
安全和危害
作用机制
Target of Action
Nonoxynol-8, also known as 23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol, primarily targets sperm cells . It is a surfactant used as a vaginal spermicide . Spermicides are locally acting non-hormonal contraceptives that immobilize, inactivate, damage, and/or kill sperms without eliciting systemic effects .
Mode of Action
Nonoxynol-8 interacts with the lipids in the membranes of the acrosome and the midpiece of the sperm . The sperm membranes are lysed; the acrosome, neck, and midpiece of the spermatozoa are loosened and then detached, which results in their immobilization and death . It is a chemical detergent that damages sperm cell membranes, killing the cells .
Biochemical Pathways
It is known that the compound’s action involves the disruption of cellular and microbial membranes . This offers contraceptive activity against a wide range of sperm cells .
Pharmacokinetics
One study found that nonoxynol-9, a similar compound, was detectable in plasma up to 10 hours post-administration . The mean peak concentration was 4.87 ± 0.37 ng/mL at 1 hour post-administration . The plasma concentration decreased rapidly and was eliminated with a terminal half-life of 1.45 ± 0.07 hours .
Result of Action
The primary result of Nonoxynol-8’s action is the immobilization and death of sperm cells . By damaging the sperm cell membranes, Nonoxynol-8 prevents the sperm cells from fertilizing an egg . This makes it an effective contraceptive.
Action Environment
The action of Nonoxynol-8 can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the pH of the environment . Moreover, frequent use of Nonoxynol-9, a similar compound, has been found to potentially damage both vaginal and rectal cells, which could facilitate transmission of sexually transmitted infections under certain conditions . Therefore, the safety and efficacy of Nonoxynol-8 may also be influenced by factors such as frequency of use and the user’s overall health status.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H56O9/c1-2-3-4-5-6-7-8-9-30-10-12-31(13-11-30)40-29-28-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-14-32/h10-13,32H,2-9,14-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRRHYTDCWGRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40872586 | |
| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
23-(Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
CAS RN |
41506-14-3, 27177-05-5 | |
| Record name | Octaethylene glycol mono(p-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41506-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol 8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(4-nonylphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041506143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol, 23-(nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 23-(4-Nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40872586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23-(nonylphenoxy)-3,6,9,12,15,18,21-heptaoxatricosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of Rokafenol N-8 on lung tissue, and what makes it unsuitable for dust control in coal mines?
A1: Research indicates that Rokafenol N-8 does not mitigate the harmful effects of coal mine dust on lung tissue and, in fact, exacerbates them [, ]. Studies on albino rats have shown that exposure to Rokafenol N-8, either through inhalation or intratracheal administration, leads to a significant increase in hydroxyproline levels in lung tissue [, ]. Hydroxyproline is a major component of collagen, and elevated levels suggest increased collagen deposition, a hallmark of pneumoconiosis, commonly known as "black lung" disease. Furthermore, Rokafenol N-8 failed to prevent the development of pneumoconiotic changes induced by coal dust []. These findings led to the conclusion that Rokafenol N-8 is not suitable for use as a dust control agent in coal mines due to its potential to worsen lung damage.
Q2: How does Rokafenol N-8 interact with other substances, particularly its effect on the adsorption of dyes and other surfactants onto chitin?
A2: Rokafenol N-8 exhibits complex interactions with other substances, particularly in adsorption processes involving chitin [, ]. Studies have revealed that the presence of Rokafenol N-8 significantly affects the adsorption of both dyes and other surfactants onto chitin, a natural biopolymer. In the case of vinyl-sulfonate dyes, Rokafenol N-8 competed for active sites on the chitin, resulting in reduced dye adsorption []. Conversely, Rokafenol N-8 enhanced the adsorption of a chlorotriazine dye, indicating that the nature of the dye influences the interaction []. Further research showed that Rokafenol N-8 exhibited lower adsorption onto chitin compared to anionic surfactants [], suggesting differences in their affinity for the chitin surface. These findings highlight the importance of understanding the specific interactions between Rokafenol N-8 and other substances in various applications.
Q3: What are the known toxicological effects of Rokafenol N-8?
A3: Rokafenol N-8 has been classified as a "weakly toxic substance" according to the Hodge and Sterner Chemical Substance Toxicity Classifications [, ]. Animal studies have shown that while it doesn't cause skin irritation, concentrated solutions (100%) can induce severe eye irritation (panophthalmia) []. Furthermore, repeated exposure to Rokafenol N-8, in conjunction with coal mine dust, was found to increase the severity of pathological changes in the liver of rats [], raising concerns about its potential long-term effects on organ health.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B3425329.png)

